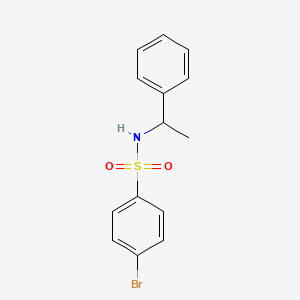

4-bromo-N-(1-phenylethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-N-(1-phenylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2S/c1-11(12-5-3-2-4-6-12)16-19(17,18)14-9-7-13(15)8-10-14/h2-11,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQPTAVUAWEPCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromo-N-(1-phenylethyl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities. As a member of the arylsulfonamide class, its unique structural features contribute to various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₃BrN₂SO₂. The structure consists of a benzene ring substituted with a bromine atom and a sulfonamide group, linked through an ethyl moiety to another aromatic ring. This configuration is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. Research indicates that it may exhibit antimicrobial properties, particularly against mycobacterial strains such as Mycobacterium abscessus and Mycobacterium tuberculosis . Its mechanism involves binding to specific proteins and enzymes, potentially modulating their activity and affecting cellular pathways.

Binding Studies

Spectroscopic techniques, including fluorescence quenching and docking studies, have been employed to investigate the binding interactions of this compound with human serum albumin (HSA). These studies suggest that the compound interacts through hydrophobic forces and hydrogen bonding, indicating a moderate to strong binding affinity .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. In comparative assays against multidrug-resistant strains of M. abscessus, the compound showed efficacy greater than some conventional antibiotics .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, potential cardiovascular effects | Binding to proteins, modulation of enzyme activity |

| Benzenesulfonamide derivatives | Antimicrobial against M. abscessus, anti-inflammatory | Varies; often involves calcium channel interactions |

| Imidazole-bearing sulfonamides | Strong antimycobacterial activity | Targeting mycobacterial enzymes |

Case Studies

- Antimycobacterial Activity : A study evaluated several benzenesulfonamide derivatives against M. abscessus and found that compounds with similar structural motifs exhibited varying degrees of antimicrobial activity. The findings highlighted the importance of substituents on the benzene ring in influencing efficacy .

- Cardiovascular Interaction : Research on related compounds indicated that certain benzenesulfonamides could significantly decrease perfusion pressure in isolated heart models, suggesting a potential therapeutic role in managing cardiovascular conditions .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-bromo-N-(1-phenylethyl)benzenesulfonamide is . Its structure comprises a benzene ring connected to a sulfonamide group, featuring a bromine atom and a phenethyl moiety. This unique configuration contributes to its chemical reactivity and biological activity.

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It can undergo various reactions such as substitution, oxidation, and reduction, making it valuable for developing new pharmaceuticals and agrochemicals.

2. Biology:

- Biological Activity: Research indicates that this compound has potential antimicrobial and anticancer properties. Its sulfonamide group can inhibit enzymes by mimicking natural substrates, affecting cell division and metabolism.

3. Medicine:

- Therapeutic Applications: Ongoing studies are exploring its efficacy as a therapeutic agent for diseases such as cancer and infections. The compound's ability to interact with specific molecular targets makes it a candidate for drug development .

4. Industry:

- Specialty Chemicals Production: The compound is utilized in producing specialty chemicals with tailored properties for various industrial applications.

Case Studies

Cardiovascular Effects:

Recent studies have investigated the impact of sulfonamide derivatives on cardiovascular health. For instance, isolated rat heart models demonstrated that certain benzenesulfonamides significantly alter perfusion pressure:

| Compound | Effect on Perfusion Pressure (%) | Reference |

|---|---|---|

| 4-(2-amino-ethyl)-benzenesulfonamide | -25% | TBD |

| 2-hydrazino-carbonyl-benzenesulfonamide | -15% | TBD |

| This compound | TBD | TBD |

These findings highlight the need for further research to elucidate the specific cardiovascular effects of this compound.

Comparison with Similar Compounds

Substituent Effects on the Sulfonamide Nitrogen

The 1-phenylethyl group in the target compound introduces steric bulk and aromaticity, distinguishing it from simpler alkyl-substituted analogs:

- N-Alkyl derivatives : Compounds like p-bromo-N-ethylbenzenesulfonamide and p-bromo-N-propylbenzenesulfonamide () feature linear alkyl chains, enhancing hydrophobicity but lacking aromatic interactions.

- Aminoethoxy-phenyl derivatives: Compounds such as 4-(piperazin-1-ylmethyl)-benzenesulfonamide () incorporate polar side chains, improving solubility and enabling hydrogen bonding, which is critical for receptor interactions .

Table 1: Structural Variations in Sulfonamide Derivatives

Physical and Chemical Properties

Crystal Packing and Hydrogen Bonding

The crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide () reveals an L-shaped geometry with intermolecular N–H···O hydrogen bonds forming infinite chains. Similar packing is expected for the 1-phenylethyl analog, though the aromatic group may introduce π-π stacking. In contrast, 4-bromo-N-(4-fluorophenyl)benzenesulfonamide () exhibits a U-shaped conformation with a dihedral angle of 41.17° between benzene rings, slightly larger than its 4-bromo and 4-nitro analogs (38.5° and 32.6°, respectively), highlighting substituent-dependent conformational flexibility .

Solubility and Reactivity

The 1-phenylethyl group enhances lipophilicity compared to polar derivatives like 4-(morpholinomethyl)-benzenesulfonamide (). Bromine’s electron-withdrawing effect may increase electrophilicity at the sulfonyl group, influencing reactivity in nucleophilic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.